1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one
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Overview
Description
1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one is a compound of significant interest in the field of organic chemistry. This compound features a pyridinone core substituted with a methoxyphenyl group, a methyl group, and a nitro group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate, followed by nitration using a nitrating agent such as nitric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities while maintaining consistency and minimizing waste .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine derivative under mild conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, tin(II) chloride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole core instead of a pyridinone core.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole core and exhibits different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9-12(15(17)18)7-8-13(16)14(9)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOFGGBCQPCAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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